

Spectroscopic Characterization of N-(Butoxymethyl)acrylamide Monomer: A Technical Guide

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Compound of Interest

Compound Name: *N-(Butoxymethyl)acrylamide*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **N-(Butoxymethyl)acrylamide** (NBMA), a versatile monomer employed in polymer synthesis for applications ranging from coatings and adhesives to advanced materials for drug delivery. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation of resulting polymers. This document outlines the key spectroscopic data and experimental methodologies for the comprehensive analysis of NBMA.

Executive Summary

N-(Butoxymethyl)acrylamide ($C_8H_{15}NO_2$) is a hydrophobic acrylamide derivative that functions as a self-crosslinking monomer. Its butoxymethyl group provides a site for crosslinking reactions, enhancing the mechanical and chemical properties of polymers it constitutes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity, purity, and structural integrity of the monomer. This guide presents a compilation of quantitative data from these techniques, detailed experimental protocols, and visual representations of the monomer's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(Butoxymethyl)acrylamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of NBMA. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **N-(Butoxymethyl)acrylamide**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0	br s	1H	N-H
6.31	dd	1H	CH=CH ₂ (trans to C=O)
6.22	dd	1H	CH=CH ₂ (geminal)
5.71	dd	1H	CH=CH ₂ (cis to C=O)
4.80	t	2H	N-CH ₂ -O
3.50	t	2H	O-CH ₂ -CH ₂
1.53	m	2H	O-CH ₂ -CH ₂ -CH ₂
1.36	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.92	t	3H	-CH ₃

Note: dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **N-(Butoxymethyl)acrylamide**

While detailed assignments are not consistently published, typical chemical shifts for the carbon atoms in NBMA, based on related acrylamide structures, are provided below.[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Assignment
~166	C=O (Amide)
~131	CH=CH ₂
~126	CH=CH ₂
~75	N-CH ₂ -O
~69	O-CH ₂ -
~31	-CH ₂ -
~19	-CH ₂ -
~14	-CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the NBMA monomer. The liquid sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key FTIR Vibrational Frequencies for N-(Butoxymethyl)acrylamide[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~3080	Weak	=C-H Stretch (vinyl)
2960-2870	Strong	C-H Stretch (aliphatic)
~1660	Strong	C=O Stretch (Amide I)
~1625	Medium	C=C Stretch (vinyl)
~1550	Medium	N-H Bend (Amide II)
~1100	Strong	C-O-C Stretch (ether)
~990	Medium	=C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of NBMA, confirming its elemental composition.

Table 4: Mass Spectrometry Data for **N-(Butoxymethyl)acrylamide**

m/z	Relative Intensity	Proposed Fragment
157	Moderate	$[M]^+$ (Molecular Ion)
100	High	$[M - C_4H_9O]^+$
84	High	$[C_4H_6NO]^+$
57	High	$[C_4H_9]^+$
55	Very High	$[C_3H_3O]^+$ or $[C_4H_7]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **N-(Butoxymethyl)acrylamide** monomer.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-(Butoxymethyl)acrylamide** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Utilize a 1H NMR spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition:
 - Acquire 1H NMR spectra at room temperature.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

- For ^{13}C NMR, use a spectrometer operating at 75 MHz or higher, with a spectral width of 0-200 ppm and a larger number of scans.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ^1H spectra to the residual solvent peak of CDCl_3 at 7.26 ppm and the ^{13}C spectra to the CDCl_3 peak at 77.16 ppm.

FTIR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of **N-(Butoxymethyl)acrylamide** onto a clean, dry salt plate (e.g., KBr or NaCl).
 - Carefully place a second salt plate on top of the first to create a thin liquid film.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Place the sample holder with the salt plates into the spectrometer.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

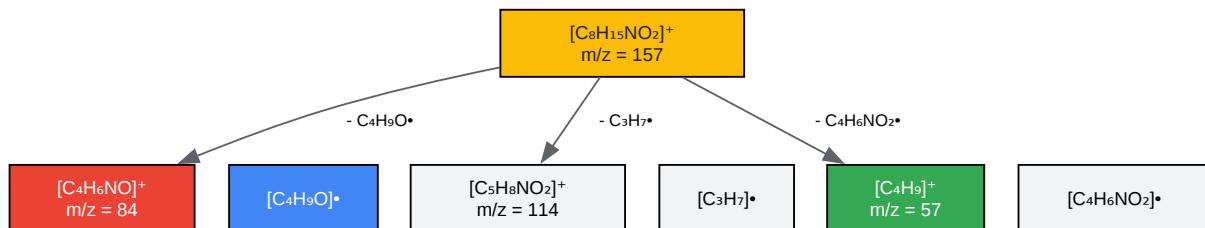
- Sample Preparation: Prepare a dilute solution of **N-(Butoxymethyl)acrylamide** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector: Set the injector temperature to 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Source Temperature: Set to 230 °C.
- Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time of the monomer. Examine the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the chemical structure, a plausible mass spectrometry fragmentation pathway, and the general experimental workflow for the analysis of **N-(Butoxymethyl)acrylamide**.

Caption: Figure 1: Chemical Structure of **N-(Butoxymethyl)acrylamide**



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Caption: Figure 2: Plausible MS Fragmentation of **N-(Butoxymethyl)acrylamide**

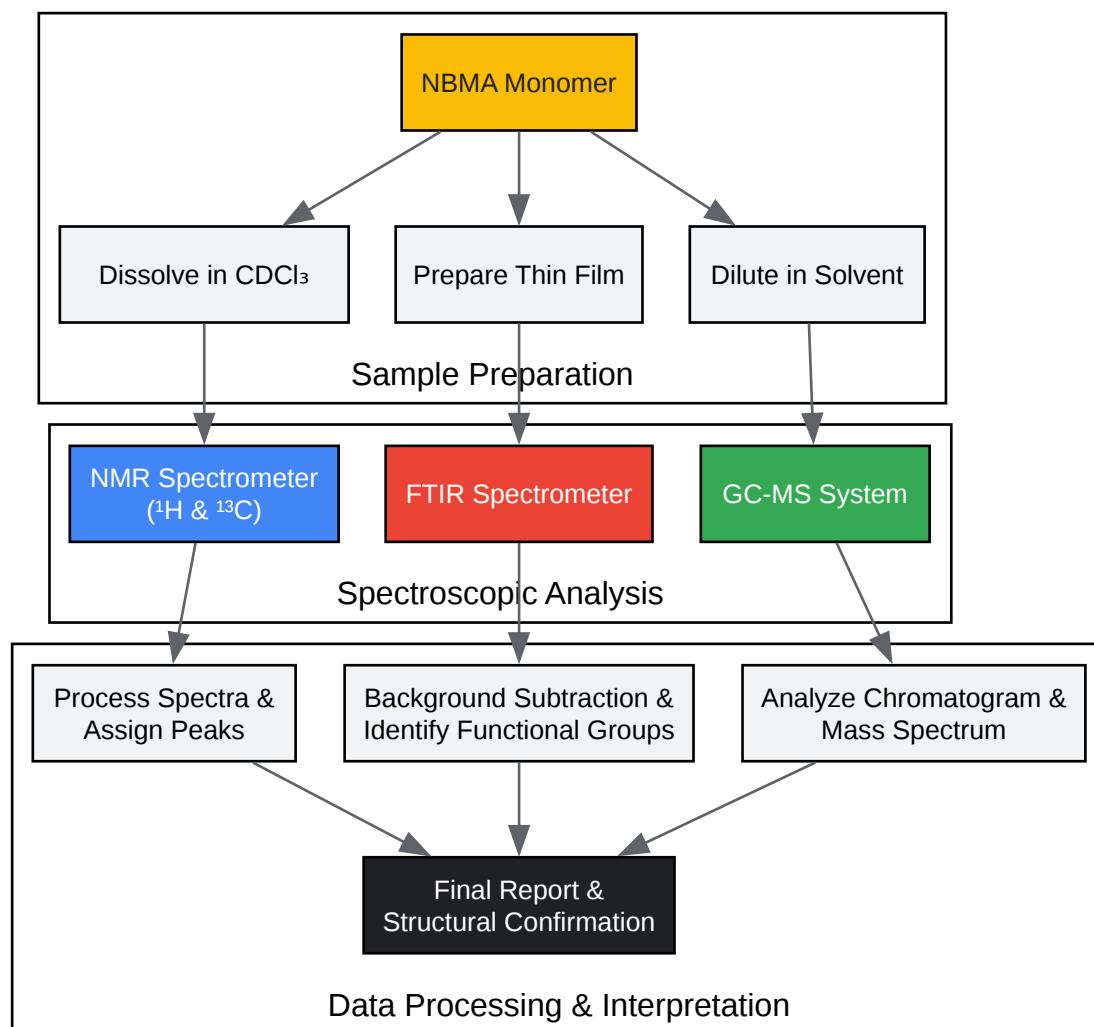


Figure 3: General Spectroscopic Analysis Workflow

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Caption: Figure 3: General Spectroscopic Analysis Workflow

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